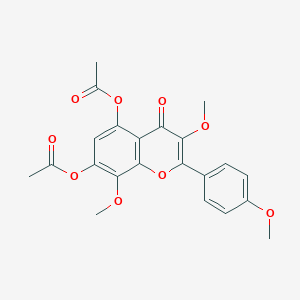

5,7-Diacetoxy-3,4',8-trimethoxyflavone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

[7-acetyloxy-3,8-dimethoxy-2-(4-methoxyphenyl)-4-oxochromen-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O9/c1-11(23)29-15-10-16(30-12(2)24)20(27-4)21-17(15)18(25)22(28-5)19(31-21)13-6-8-14(26-3)9-7-13/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVJLPXCFDHGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)OC)OC)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Modifications of 5,7 Diacetoxy 3,4 ,8 Trimethoxyflavone

Strategic Approaches for Flavone (B191248) Core Synthesis

The fundamental structure of a flavone consists of a 2-phenylchromen-4-one backbone. biomedres.us The synthesis of this core is a well-established area of organic chemistry, with several named reactions providing reliable routes. Common strategies often begin with precursors that will form the A and B rings of the flavone.

One of the most widely applied methods for constructing the flavone core is through the cyclization of o-hydroxychalcones. mdpi.comnih.gov Chalcones, which are 1,3-diarylpropen-1-ones, can be synthesized via the Claisen-Schmidt condensation of an appropriately substituted o-hydroxyacetophenone and a benzaldehyde (B42025) derivative under basic conditions. nih.govbohrium.com The resulting o-hydroxychalcone can then undergo oxidative cyclization to form the flavone. mdpi.comnih.gov Various reagents and conditions can be employed for this cyclization, including the use of iodine in dimethyl sulfoxide (B87167) (DMSO). nih.gov

Alternative classical methods for flavone synthesis include the Allan-Robinson reaction and the Baker-Venkataraman rearrangement. The Allan-Robinson reaction involves the condensation of o-hydroxyaryl ketones with aromatic anhydrides and their corresponding sodium salts. biomedres.usnih.gov The Baker-Venkataraman rearrangement provides a route to 1,3-diketones, which can then be cyclized under acidic conditions to yield the flavone structure. nih.gov More contemporary approaches, such as the Suzuki-Miyaura cross-coupling reaction, have also been adapted for the synthesis of the flavone core, offering a convergent and versatile strategy. nih.gov

| Synthetic Strategy | Precursors | Key Transformation | Reference |

| Oxidative Cyclization of o-Hydroxychalcones | o-Hydroxyacetophenone, Benzaldehyde | Claisen-Schmidt condensation followed by cyclization | mdpi.comnih.govnih.gov |

| Allan-Robinson Reaction | o-Hydroxyaryl ketone, Aromatic anhydride (B1165640) | Condensation and cyclization | biomedres.usnih.gov |

| Baker-Venkataraman Rearrangement | o-Hydroxyacetophenone, Benzoyl chloride | Formation and cyclization of a 1,3-diketone | nih.gov |

| Suzuki-Miyaura Cross-Coupling | Organohalide, Boronic acid/ester | Palladium-catalyzed cross-coupling | nih.gov |

Regioselective Acetylation Methodologies at Flavone C-5 and C-7 Positions

Once the flavone core with the requisite hydroxyl groups is synthesized, the next step towards 5,7-diacetoxy-3,4',8-trimethoxyflavone is the selective acetylation of the hydroxyl groups at the C-5 and C-7 positions. The reactivity of the different hydroxyl groups on the flavone scaffold can vary, allowing for regioselective reactions. The C-5 hydroxyl group often exhibits lower reactivity due to intramolecular hydrogen bonding with the carbonyl group at C-4. semanticscholar.org

Chemical acetylation is commonly achieved using acetic anhydride in the presence of a base catalyst. nih.gov The conditions of the reaction, such as temperature and the choice of catalyst, can be tuned to control the extent of acetylation. For instance, careful control of stoichiometry and reaction time can favor the acylation of the more reactive hydroxyl groups. semanticscholar.org

Enzymatic methods have also emerged as powerful tools for the regioselective acylation of flavonoids. mdpi.comrsc.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the acetylation of specific hydroxyl groups with high selectivity under mild conditions. mdpi.comrsc.org The choice of solvent and acyl donor can influence the regioselectivity of the enzymatic reaction. mdpi.com

| Methodology | Reagents/Catalyst | Key Features | Reference |

| Chemical Acetylation | Acetic anhydride, Base (e.g., pyridine) | Conditions can be optimized for selectivity | nih.gov |

| Selective Hydrolysis | Controlled hydrolysis of peracetylated flavonoid | Can isolate specific partially acetylated isomers | semanticscholar.org |

| Enzymatic Acetylation | Lipase (e.g., CALB), Acyl donor | High regioselectivity under mild conditions | mdpi.comrsc.org |

Controlled O-Methylation at Flavone C-3, C-4', and C-8 Positions

The introduction of methoxy (B1213986) groups at the C-3, C-4', and C-8 positions is another critical step. Similar to acetylation, the regioselectivity of O-methylation is a key consideration. The hydroxyl groups on the flavonoid skeleton exhibit different acidities and nucleophilicities, which can be exploited for selective methylation.

A common and environmentally friendly methylating agent is dimethyl carbonate (DMC), which can be used in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This method offers a safer alternative to traditional methylating agents like methyl iodide or dimethyl sulfate. The reaction conditions can be adjusted to control the degree and position of methylation. nih.gov

Enzymatic O-methylation, catalyzed by O-methyltransferases (OMTs), provides a highly specific method for modifying flavonoids. nih.govresearchgate.net Different OMTs exhibit distinct regioselectivities, allowing for the methylation of specific hydroxyl groups. nih.govmdpi.com For example, specific OMTs can be used to target the 3'-, 4'-, or 7-hydroxyl groups. researchgate.netmdpi.com While specific OMTs for the C-8 position are less commonly reported, the principles of enzymatic methylation can be applied to achieve this transformation.

| Position | Reagent/Enzyme | Methodology | Reference |

| C-3, C-4' | Dimethyl carbonate (DMC), DBU | Chemical methylation | nih.gov |

| C-4' | Flavonoid 4'-O-Methyltransferase (F4'OMT) | Enzymatic methylation | acs.org |

| C-3, C-7 | Fusion Flavonoid O-Methyltransferases | Enzymatic methylation | researchgate.net |

Advanced Synthetic Techniques Applicable to Flavone Derivatives

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of complex flavonoid derivatives, potentially streamlining the process and improving efficiency.

Fluorous Synthesis Methodologies

Fluorous synthesis involves the use of fluorous tags, which are perfluorinated alkyl chains, to facilitate the purification of reaction intermediates. A fluorous-tagged starting material is carried through a series of reactions, and at each step, the fluorous-tagged product can be easily separated from non-fluorous reagents and byproducts by solid-phase extraction using a fluorous stationary phase. This technique can significantly simplify the purification process in multi-step syntheses.

Application of Ionic Liquids in Flavone Synthesis

Ionic liquids (ILs) are salts that are liquid at low temperatures, often below 100 °C. frontiersin.org They are considered "green" solvents due to their low vapor pressure and high thermal stability. frontiersin.orgnih.gov In the context of flavone synthesis, ionic liquids can serve as both the solvent and catalyst. nih.govrsc.org For instance, CuI-mediated catalysis in the ionic liquid [bmim][NTf2] has been used for the synthesis of flavones from chalcones. mdpi.comnih.gov The use of supported ionic liquid phase catalysis (SILPC) in combination with techniques like ohmic heating can provide an environmentally benign and efficient method for flavonoid synthesis. nih.gov

Solid-Supported Synthesis Approaches for Flavonoids

Solid-supported synthesis involves attaching a starting material to a solid support, such as a polymer resin, and then carrying out a sequence of reactions. acs.orgresearchgate.net This approach simplifies the purification process, as excess reagents and byproducts can be washed away from the resin-bound product. researchgate.net At the end of the synthesis, the final product is cleaved from the solid support. This methodology is well-suited for the preparation of libraries of flavonoid derivatives for biological screening. nih.gov Various solid-supported catalysts, such as iodine on alumina (B75360) (I2-Al2O3), have also been developed for the efficient synthesis of flavones. researchgate.net

| Technique | Description | Advantages | Reference |

| Fluorous Synthesis | Use of perfluorinated tags for purification | Simplified purification, high purity of intermediates | nih.gov |

| Ionic Liquids | Use of low-melting salts as solvents/catalysts | "Green" solvent, potential for enhanced reactivity and catalyst recycling | mdpi.comnih.govnih.gov |

| Solid-Supported Synthesis | Reactions performed on a solid polymer support | Simplified purification, potential for automation and library synthesis | acs.orgresearchgate.netnih.gov |

Derivatization Strategies for Structure-Activity Relationship Investigations of this compound

The exploration of a molecule's therapeutic potential is often advanced through the synthesis of various derivatives to establish a structure-activity relationship (SAR). For this compound, derivatization strategies would logically focus on the targeted modification of its core structure to understand how different functional groups and their positions influence its biological activity. These strategies primarily involve the manipulation of the acetoxy and methoxy groups, as well as the introduction of new functionalities at specific positions on the flavone backbone.

Systematic Modifications of Hydroxyl and Methoxy Groups

The biological activities of flavonoids are significantly influenced by the number and arrangement of hydroxyl and methoxy groups on their aromatic rings. Therefore, a key derivatization strategy for this compound involves the systematic modification of these functional groups to probe their importance for a particular biological effect.

Deacetylation and Selective Alkylation: The parent compound, 5,7-dihydroxy-3,4',8-trimethoxyflavone, serves as a crucial starting point for such modifications. The two acetyl groups at positions 5 and 7 can be hydrolyzed to yield the corresponding dihydroxyflavone. These hydroxyl groups can then be selectively alkylated to produce a series of ethers with varying chain lengths or steric bulk. For instance, methylation, ethylation, or propylation of one or both hydroxyl groups would provide insights into the optimal substituent size for receptor binding or cellular uptake. The selective protection and deprotection of the 5- and 7-hydroxyl groups would be necessary to achieve specific mono- or di-alkylated derivatives.

Demethylation and Re-methylation: The three methoxy groups at positions 3, 4', and 8 are also prime targets for modification. Selective demethylation of one or more of these groups can be achieved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting hydroxylated derivatives can then be tested for their activity or be used as intermediates for the introduction of other functional groups. For example, the free hydroxyl groups can be re-methylated to introduce isotopes for metabolic studies or converted to other ether or ester functionalities. The differential reactivity of the methoxy groups based on their position on the flavone scaffold can allow for regioselective demethylation under controlled reaction conditions.

The following table summarizes the potential modifications of hydroxyl and methoxy groups and the rationale behind these changes for SAR studies.

| Modification | Target Position(s) | Rationale for SAR Studies |

| Deacetylation | 5, 7 | To assess the importance of the free hydroxyl groups for activity and to serve as a precursor for further derivatization. |

| Selective O-alkylation | 5, 7 | To investigate the influence of the size and lipophilicity of the substituent at these positions on biological activity. |

| Demethylation | 3, 4', 8 | To evaluate the role of the methoxy groups versus hydroxyl groups at these positions and to create intermediates for further functionalization. |

| Re-methylation/Alkylation | 3, 4', 8 | To confirm the importance of the methoxy groups and to explore the effects of different alkyl groups on activity. |

Introduction of Other Functional Groups (e.g., Halogens) at Specific Positions

Beyond the modification of existing functional groups, the introduction of new substituents, such as halogens, onto the flavone skeleton is a common and effective strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound.

Halogenation: The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) at specific positions on the A or B rings can significantly alter the electronic and lipophilic properties of the molecule. For instance, the introduction of a fluorine atom can block metabolic oxidation at that position and can also lead to stronger interactions with biological targets through hydrogen bonding or dipole-dipole interactions. Bromination or chlorination can increase the lipophilicity of the compound, potentially enhancing its cell membrane permeability.

The positions for halogenation would be guided by the existing substitution pattern and the reactivity of the aromatic rings. For this compound, potential sites for electrophilic halogenation would be the available positions on the A and B rings, such as C6 on the A-ring and C2', C5', and C6' on the B-ring. The choice of halogenating agent and reaction conditions would determine the regioselectivity of the reaction.

The following table outlines potential halogenation strategies and their intended impact on the molecule's properties for SAR investigations.

| Functional Group Introduced | Target Position(s) | Rationale for SAR Studies |

| Fluorine | 6, 2', 5', 6' | To potentially block metabolic degradation, enhance binding affinity, and modulate electronic properties. |

| Chlorine | 6, 2', 5', 6' | To increase lipophilicity, potentially improving cell membrane permeability and bioavailability. |

| Bromine | 6, 2', 5', 6' | To further increase lipophilicity and introduce a bulky substituent that could probe the steric requirements of a biological target. |

By systematically applying these derivatization strategies, researchers can generate a library of analogues of this compound. The subsequent biological evaluation of these compounds would provide valuable data to construct a comprehensive structure-activity relationship, guiding the design of more potent and selective therapeutic agents.

Advanced Biological and Pharmacological Investigations of 5,7 Diacetoxy 3,4 ,8 Trimethoxyflavone

Mechanistic Studies of Antioxidant Activity

Elucidation of Radical Scavenging Pathways

No information is available regarding the radical scavenging pathways of 5,7-Diacetoxy-3,4',8-trimethoxyflavone.

Involvement in Cellular Oxidative Stress Response Mechanisms

There are no studies detailing the involvement of this compound in cellular oxidative stress response mechanisms.

Anticarcinogenic Research in Preclinical Models

In Vitro Cellular Antiproliferative Mechanisms and Cell Cycle Modulation

No data exists on the in vitro antiproliferative effects or cell cycle modulation properties of this compound.

Modulation of Key Molecular Pathways in Cancer Biology (e.g., HSP90, downstream signaling)

There is no research available on how this compound may modulate HSP90 or other key molecular pathways in cancer.

Investigations in Specific In Vivo Cancer Research Models (e.g., rodent carcinogenesis studies)

No in vivo cancer research studies involving this compound have been reported in the available resources.

Further research is required to isolate or synthesize and then biologically evaluate this compound to determine its potential pharmacological activities.

Antimicrobial Efficacy and Underlying Mechanisms

No studies were identified that investigated the antimicrobial efficacy of this compound.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Escherichia coli)

There is no available data on the minimum inhibitory concentration (MIC) or the spectrum of activity of this compound against Staphylococcus aureus, Escherichia coli, or any other Gram-positive or Gram-negative bacteria.

Antifungal Properties and Associated Mechanisms

Research detailing the antifungal properties of this compound, including its efficacy against fungal pathogens and the underlying mechanisms such as ergosterol synthesis inhibition or cell membrane disruption, could not be located.

Cellular Modes of Action Against Microbial Growth in Culture

No information is available regarding the cellular modes of action by which this compound might inhibit microbial growth. Studies on its effects on microbial DNA synthesis, protein synthesis, or membrane integrity have not been published.

Investigations into Anti-Inflammatory Potential

There are no specific studies available that have investigated the anti-inflammatory potential of this compound.

Modulation of Inflammatory Mediators and Cytokine Expression

No research could be found that details how this compound might modulate the expression of inflammatory mediators such as nitric oxide (NO), prostaglandins, or cytokines like TNF-α, IL-6, or IL-1β.

Enzymatic Inhibition Studies (e.g., 5-lipoxygenase activity)

There is no available data from enzymatic inhibition studies to indicate whether this compound has an inhibitory effect on enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX).

Modulatory Effects on Multidrug Resistance Mechanisms

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters. These transporters function as efflux pumps, reducing the intracellular concentration of anticancer drugs and thereby diminishing their efficacy. oaepublish.com Flavonoids have emerged as a promising class of compounds capable of modulating the activity of these transporters.

The breast cancer resistance protein (BCRP), also known as ABCG2, is a key ABC transporter implicated in the resistance to a wide range of chemotherapeutic agents, including mitoxantrone, topotecan, and SN-38. nih.govresearchgate.net The search for effective BCRP inhibitors to reverse MDR is an active area of research.

Studies on analogs of this compound have demonstrated potent BCRP/ABCG2 inhibitory activity. For instance, 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) , a closely related compound, has shown a strong ability to reverse BCRP-mediated resistance to the anticancer drug SN-38 in human leukaemia K562/BCRP cells. nih.gov The reversal effect of HTMF was found to be more potent than that of 3',4',7-trimethoxyflavone (TMF). nih.gov Another related compound, 5-fluoro-3',4',7-trimethoxyflavone (FTMF) , also exhibited significant reversal effects. nih.gov Research indicates that these flavones can suppress the expression of the BCRP protein, contributing to the resensitization of resistant cancer cells to chemotherapy. nih.gov

Table 1: Reversal Effects of Flavone (B191248) Analogs on BCRP/ABCG2-Mediated Drug Resistance

| Compound | Cell Line | Resistant To | Reversal Effect (RI50) | Source |

|---|---|---|---|---|

| 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) | K562/BCRP | SN-38 | 7.2 nM | nih.gov |

| 3',4',7-trimethoxyflavone (TMF) | K562/BCRP | SN-38 | 18 nM | nih.gov |

| 5-fluoro-3',4',7-trimethoxyflavone (FTMF) | K562/BCRP | SN-38 | 25 nM | nih.gov |

RI50: Concentration of the compound that causes a twofold reduction in drug sensitivity.

A key mechanism by which MDR modulators reverse resistance is by inhibiting the efflux activity of ABC transporters, leading to an increased intracellular accumulation of chemotherapeutic drugs or other substrate compounds. The fluorescent dye Hoechst 33342 is a known substrate of BCRP and is commonly used to assess the transporter's function. researchgate.net

Investigations into HTMF and FTMF have shown that at concentrations ranging from 0.01 to 10 μM, they significantly increased the cellular accumulation of Hoechst 33342 in BCRP-overexpressing K562/BCRP cells. nih.gov This finding directly demonstrates that these flavonoids inhibit the efflux function of the BCRP transporter, providing a mechanistic basis for their ability to reverse multidrug resistance. nih.gov By blocking the pump, these compounds allow the substrate to be retained within the cell at higher concentrations.

Other Investigational Biological Activities

Beyond their role in modulating multidrug resistance, flavonoids are being explored for a variety of other therapeutic applications.

The intestinal epithelium is a critical barrier and signaling interface. Flavonoids have been shown to exert significant anti-inflammatory effects in this tissue. Studies on Eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone) , a compound structurally similar to the subject of this article, have revealed its anti-inflammatory properties in the HT-29 human colon cancer cell line. nih.gov Eupatilin was found to significantly decrease the production of the pro-inflammatory chemokine interleukin-8 (IL-8) and prostaglandin E2 when the cells were stimulated with Bacteroides fragilis enterotoxin. nih.gov

Another related flavone, Santin (5,7-Dihydroxy-3,6,4′-trimethoxy-flavone) , has been shown to enhance apoptosis (programmed cell death) induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in colon cancer cells (SW480 and SW620). mdpi.com This sensitization to TRAIL-mediated apoptosis was associated with an increased expression of death receptors on the cancer cell surface and disruption of the mitochondrial membrane potential. mdpi.com These findings suggest a potential role for this class of flavonoids in colon cancer chemoprevention and therapy.

The search for new antimalarial agents is a global health priority, and natural products, including flavonoids, are a valuable source of lead compounds. While direct studies on the antimalarial activity of this compound are not available, research on very close structural analogs has shown promising results.

Specifically, 5,7,4′-trimethoxyflavone and 5,7,3′,4′-tetramethoxyflavone have been reported to exhibit antiplasmodial properties, indicating activity against the Plasmodium parasite that causes malaria. researchgate.net Further investigation into other related compounds, such as thailandine, has shown potent activity against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum. semanticscholar.org This suggests that the trimethoxyflavone scaffold could be a promising starting point for the development of novel antimalarial drugs.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Specific Structural Determinants for Observed Biological Activities

While specific biological activities for 5,7-Diacetoxy-3,4',8-trimethoxyflavone are not extensively documented in publicly available research, the structural determinants for the activities of its parent compound, 5,7-Dihydroxy-3,4',8-trimethoxyflavone, have been a subject of investigation. In silico analyses of 5,7-Dihydroxy-3,4',8-trimethoxyflavone suggest a range of potential biological activities, including antimutagenic, anticarcinogenic, antioxidant, antineoplastic, and anti-inflammatory properties nih.govbjournal.orgresearchgate.netscielo.br.

The key structural features of the parent dihydroxy compound that are likely to contribute to these activities include:

The Flavone (B191248) Backbone: The fundamental C6-C3-C6 structure is a common feature in many biologically active flavonoids.

Hydroxyl Groups at C5 and C7: These groups are known to be important for the antioxidant activity of many flavonoids, participating in free radical scavenging.

Methoxy (B1213986) Groups at C3, C4', and C8: The presence and position of methoxy groups significantly influence the lipophilicity and metabolic stability of flavonoids.

The acetylation of the hydroxyl groups at the C5 and C7 positions to form this compound would alter these properties, likely leading to a different pharmacological profile.

Impact of Acetyl and Methoxy Substituents on Pharmacological Profiles of Flavones

The introduction of acetyl and methoxy groups to the flavone core has profound effects on the compound's pharmacological properties.

Acetyl Groups: Acetylation of hydroxyl groups in flavonoids is a common chemical modification that can significantly alter their biological activity. This modification can lead to:

Increased Lipophilicity: The replacement of polar hydroxyl groups with less polar acetyl groups generally increases the compound's ability to cross cell membranes.

Enhanced Bioavailability: Increased lipophilicity can lead to improved absorption and cellular uptake.

Modified Biological Activity: The change in electronic and steric properties can alter the compound's binding affinity to biological targets.

Methoxy Groups: Polymethoxyflavones (PMFs) are a class of flavonoids characterized by the presence of multiple methoxy groups. The number and position of these groups are critical determinants of their biological effects. Research on various PMFs has highlighted several key aspects of their structure-activity relationships:

Influence on Anticancer Activity: Studies on different cancer cell lines have shown that the pattern of methoxylation is crucial for antiproliferative activity kent.ac.uk. For instance, in some contexts, a higher degree of methoxylation on the A-ring of the flavone has been associated with enhanced activity.

Modulation of Enzyme Inhibition: The methoxy groups can influence the interaction of the flavonoid with various enzymes.

Metabolic Stability: Methoxy groups can protect the flavonoid from rapid metabolism in the body, potentially prolonging its biological effects.

The combination of di-acetylation at the 5 and 7 positions and tri-methoxylation at the 3, 4', and 8 positions in this compound suggests a compound with potentially enhanced cellular permeability and a unique pharmacological profile compared to its hydroxylated precursor.

Comparative Analysis with Related Flavone Derivatives and Their Biological Activities

To better understand the potential of this compound, it is useful to compare it with structurally related compounds.

5,7-Dihydroxy-3,4',8-trimethoxyflavone: This is the direct precursor to the title compound. In silico predictions for this molecule suggest a favorable safety profile with potential antimutagenic, anticarcinogenic, antioxidant, antineoplastic, and anti-inflammatory activities nih.govbjournal.orgresearchgate.netscielo.br. In vitro and ex vivo studies on this compound have indicated low hemolytic and genotoxic effects, suggesting a good safety profile at the concentrations tested nih.govbjournal.orgresearchgate.netscielo.br.

Other Polymethoxyflavones: The broader class of polymethoxyflavones offers a rich source for comparative analysis. The biological activities of PMFs are highly dependent on the specific pattern of methoxylation. For example, some studies have investigated the structure-activity relationships of 5,7-dihydroxyflavones in inhibiting the proliferation of human leukemia HL-60 cells, highlighting the importance of substitutions on the B ring nih.gov.

Below is a table comparing the predicted or observed activities of related flavone derivatives.

| Compound | Key Structural Features | Predicted/Observed Biological Activities |

| 5,7-Dihydroxy-3,4',8-trimethoxyflavone | 5,7-OH; 3,4',8-OCH3 | Antimutagenic, Anticarcinogenic, Antioxidant, Antineoplastic, Anti-inflammatory (in silico) nih.govbjournal.orgresearchgate.netscielo.br |

| 5-Hydroxy-3',4',7-trimethoxyflavone | 5-OH; 3',4',7-OCH3 | Antiproliferative and apoptosis-inducing in breast cancer cells researchgate.net |

| 3',4',5',5,7-Pentamethoxyflavone (B192069) | 3',4',5',5,7-OCH3 | Anticancer and chemopreventive properties in colorectal cancer kent.ac.uk |

| 5,7-Dihydroxyflavanone (Pinocembrin) | 5,7-OH on a flavanone core | Antimicrobial, anti-inflammatory, anticancer, antioxidant nih.govnih.govresearchgate.net |

This comparative analysis underscores the principle that subtle changes in the substitution pattern of the flavone core can lead to significant differences in biological activity. The acetylation of the 5 and 7-hydroxyl groups in 5,7-Dihydroxy-3,4',8-trimethoxyflavone to produce the title compound would be expected to further modulate these activities, potentially enhancing some while diminishing others.

Computational Chemistry Approaches for Flavonoid Research

Computational chemistry provides powerful tools for investigating the structure-activity relationships of flavonoids, predicting their biological activities, and guiding the design of new, more potent analogues.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of flavonoid research, molecular docking can be used to:

Identify potential protein targets for a given flavonoid.

Predict the binding affinity of a flavonoid to a specific protein.

Elucidate the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the flavonoid-protein complex.

For a compound like this compound, molecular docking could be employed to screen for potential binding partners and to understand how the acetoxy and methoxy groups contribute to binding.

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. QSAR models can be used to:

Predict the biological activity of new, untested compounds.

Identify the key structural features that are most important for a particular biological activity.

Optimize the structure of a lead compound to improve its activity.

A QSAR study on a series of flavonoids including this compound could help to quantify the contributions of the acetoxy and methoxy groups to a specific pharmacological effect.

In silico predictive modeling encompasses a range of computational methods, including molecular docking and QSAR, that are used to predict the properties of molecules before they are synthesized and tested in the laboratory. These methods are increasingly used in drug discovery to:

Screen large virtual libraries of compounds to identify potential hits.

Prioritize compounds for further experimental investigation.

Predict potential toxicity and pharmacokinetic properties.

For a novel or less-studied compound like this compound, in silico modeling can provide valuable initial insights into its potential biological activities and guide future research efforts. For instance, in silico methods have been used to evaluate the toxicological and pharmacological properties of the related compound 5,7-dihydroxy-3,8,4'-trimethoxyflavone nih.govbjournal.orgresearchgate.netscielo.br.

Molecular Dynamics Simulations to Understand Binding Dynamics

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex flavonoids. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of 5,7-Diacetoxy-3,4',8-trimethoxyflavone.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of protons in the molecule. For this compound, characteristic signals are expected for the aromatic protons on the A and B rings, the methoxy (B1213986) groups, and the acetyl groups. The chemical shifts (δ) are influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbonyl carbons of the flavone (B191248) backbone and the acetyl groups, as well as the carbons bearing methoxy and acetoxy groups, will exhibit distinct chemical shifts. Assignments of NMR data for various hydroxymethoxyflavones can aid in the identification of novel flavonoid compounds. researchgate.netnih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | ~162 |

| 3 | ~6.5 | ~108 |

| 4 | - | ~182 |

| 4a | - | ~106 |

| 5 | - | ~155 |

| 6 | ~6.8 | ~98 |

| 7 | - | ~157 |

| 8 | - | ~130 |

| 8a | - | ~158 |

| 1' | - | ~123 |

| 2' | ~7.5 | ~111 |

| 3' | - | ~149 |

| 4' | - | ~151 |

| 5' | ~7.0 | ~109 |

| 6' | ~7.6 | ~122 |

| 3-OCH₃ | ~3.9 | ~56 |

| 4'-OCH₃ | ~3.9 | ~56 |

| 8-OCH₃ | ~4.0 | ~61 |

| 5-OCOCH₃ | ~2.4 (CH₃) | ~169 (C=O), ~21 (CH₃) |

| 7-OCOCH₃ | ~2.3 (CH₃) | ~169 (C=O), ~21 (CH₃) |

Note: These are predicted values based on known substituent effects on flavonoid skeletons and should be confirmed by experimental data.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Techniques such as electrospray ionization (ESI) are commonly used for the analysis of flavonoids. nih.gov

Molecular Ion Peak: In a mass spectrum of this compound, the molecular ion peak ([M+H]⁺ or [M-H]⁻) would be expected to correspond to its molecular weight.

Fragmentation Pattern: The fragmentation pattern in MS/MS experiments can provide valuable structural information. For acetylated and methoxylated flavonoids, characteristic losses of acetyl and methyl groups are observed. The fragmentation of the flavonoid core can also provide information about the substitution pattern on the A and B rings. The predominant fragmentations in most methoxylated flavonoids under negative ionization mode are indicative of the presence of an OCH₃ group. researchgate.net

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₂₂H₂₀O₉ |

| Molecular Weight | 428.39 g/mol |

| [M+H]⁺ (m/z) | 429.11 |

| [M-H]⁻ (m/z) | 427.10 |

| Major Fragments | Loss of acetyl groups (CH₃CO), loss of methyl groups (CH₃) |

Note: These are theoretical values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl groups (C=O) of the flavone and acetyl moieties, C-O stretching of the ethers and esters, and C=C stretching of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like flavonoids. The UV-Vis spectrum of a flavone typically shows two major absorption bands, Band I (300-400 nm) corresponding to the B-ring cinnamoyl system, and Band II (240-280 nm) corresponding to the A-ring benzoyl system. The positions of these bands can be influenced by the substitution pattern.

Interactive Data Table: Expected Spectroscopic Data for this compound

| Technique | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | C=O (flavone) | ~1650 |

| IR | C=O (acetyl) | ~1760 |

| IR | C-O (ether/ester) | ~1250-1000 |

| IR | C=C (aromatic) | ~1600-1450 |

| UV-Vis | Band I | ~320-350 |

| UV-Vis | Band II | ~250-270 |

Note: These are typical ranges for flavonoids with similar functionalities and should be confirmed by experimental data.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation, isolation, and purity assessment of flavonoids from complex mixtures, as well as for their quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of flavonoids. ijfans.organjs.edu.iqchromatographyonline.com Reversed-phase HPLC with a C18 column is commonly employed for the separation of these compounds.

Method Development: A typical HPLC method for the analysis of this compound would involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidified aqueous solution (e.g., with formic or acetic acid). A gradient elution is often used to achieve optimal separation of flavonoids with varying polarities. nih.gov Acetylated flavonoids can be analyzed using normal phase separation as well. nih.gov

Validation: A validated HPLC method ensures that the analytical results are reliable. Validation parameters typically include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Interactive Data Table: Typical HPLC Method Parameters for Acetylated Flavonoids

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at ~260 nm and ~340 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Note: These are general parameters and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and thermally stable compounds. researchgate.net For non-volatile compounds like flavonoids, a derivatization step is necessary to increase their volatility. nih.gov

Derivatization: Flavonoids are typically derivatized by silylation to convert the polar hydroxyl groups into less polar and more volatile trimethylsilyl (TMS) ethers. For this compound, which is already partially derivatized, silylation of any remaining free hydroxyl groups would be necessary if present, or it might be amenable to GC analysis after conversion to other volatile derivatives.

GC-MS Analysis: The coupling of GC with Mass Spectrometry (GC-MS) provides a highly sensitive and specific method for the identification and quantification of flavonoids. journalirjpac.com The mass spectrometer provides structural information for the separated components.

Interactive Data Table: General GC-MS Parameters for Flavonoid Analysis

| Parameter | Typical Conditions |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Ramped from a low initial temperature to a high final temperature |

| Ionization Mode (MS) | Electron Ionization (EI) |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Note: These are general parameters and would require optimization and a suitable derivatization strategy for the analysis of this compound.

Advanced Hyphenated Techniques for Complex Mixture Analysis

For unambiguous identification and precise quantification, especially in complex biological matrices, hyphenated techniques that couple the separation power of chromatography with the detection specificity of mass spectrometry are indispensable.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for identifying and quantifying flavonoids and their metabolites in biological samples. resolvemass.ca This method is central to metabolite profiling studies, which aim to understand the absorption, distribution, metabolism, and excretion of compounds like this compound.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation mode. A C18 column is typically used, with a mobile phase gradient consisting of water and an organic solvent (usually acetonitrile or methanol), both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency. adventchembio.com

Mass Spectrometric Analysis: Electrospray ionization (ESI) is the preferred ionization source for flavonoids, and it can be operated in either positive or negative ion mode. researchgate.net In positive ion mode, the compound would be detected as the protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) involves selecting this precursor ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

For a methoxyflavone, common fragmentation pathways include the loss of methyl radicals (•CH₃) and the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring of the flavone skeleton, providing structural information about the A and B rings. tandfonline.com The presence of acetoxy groups would likely lead to the neutral loss of acetic acid (60 Da) or ketene (42 Da) during fragmentation. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, the method can achieve exceptional selectivity and sensitivity for quantification. eurofins.com

Table 2: Typical LC-MS/MS Parameters for Flavonoid Metabolite Profiling

| Parameter | Typical Condition | Purpose |

|---|---|---|

| LC Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Separation of medium-polarity compounds |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component for reversed-phase gradient |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for reversed-phase gradient |

| Flow Rate | 0.2 - 0.4 mL/min | Standard analytical flow for UHPLC |

| Ionization Source | Electrospray Ionization (ESI), Positive/Negative Mode | Generation of gas-phase ions |

| Scan Mode | Full Scan, Product Ion Scan, MRM | Compound discovery, structural elucidation, quantification |

| Collision Gas | Argon or Nitrogen | Used for collision-induced dissociation in MS/MS |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. Flavonoids, including this compound, are generally non-volatile due to their molecular weight and polarity. aquigenbio.comscreenlib.com Therefore, a chemical derivatization step is necessary to make them amenable to GC analysis. intertek.com

Derivatization: The most common derivatization technique for compounds with active hydrogen atoms (like hydroxyl groups, though this compound lacks them) is silylation. screenlib.comintertek.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens with a trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability. aquigenbio.comtandfonline.com For this compound, which lacks free hydroxyl groups, its inherent volatility might be sufficient for high-temperature GC, although derivatization could still improve chromatographic performance. researchgate.net

Analysis: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5ms). The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. The high energy of EI (70 eV) causes extensive and reproducible fragmentation, generating a unique mass spectrum that acts as a chemical fingerprint. This spectrum can be compared against spectral libraries (like NIST) for identification. european-accreditation.org While less common than LC-MS for flavonoid analysis, GC-MS can provide complementary structural information and high-resolution separation. aquigenbio.com

Application in Development of Analytical Reference Standards for Research

The availability of a highly purified and well-characterized analytical reference standard is fundamental for any quantitative or qualitative research involving a specific chemical compound. aquigenbio.comintertek.com this compound, when established as a reference standard, serves as a benchmark for ensuring the accuracy, reliability, and reproducibility of analytical results. aquigenbio.com

Establishment of a Reference Standard: A candidate material for a reference standard must be of the highest possible purity, often ≥99.5%. eurofins.comwho.int This is typically achieved through extensive purification, for which techniques like preparative HPLC or column chromatography, guided by TLC, are employed.

Comprehensive Characterization: Once purified, the material undergoes rigorous characterization to confirm its identity and assess its purity using a combination of orthogonal (different and independent) analytical methods. eurofins.comeag.com This comprehensive analysis ensures the structural integrity and quantifies any residual impurities.

Key characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Considered the gold standard for structural elucidation, providing definitive confirmation of the molecular structure. resolvemass.ca

Mass Spectrometry (MS): Confirms the molecular weight and elemental composition (via high-resolution MS). resolvemass.ca

Chromatographic Purity (HPLC, GC): HPLC with a universal detector (e.g., UV-DAD) is used to determine the purity of the main component and quantify organic impurities. eurofins.com

Residual Solvent Analysis: GC is used to detect and quantify any remaining solvents from the purification process. eurofins.com

Water Content: Karl Fischer titration is the standard method for accurately determining the water content. eurofins.com

Inorganic Impurities: Techniques like Inductively Coupled Plasma (ICP) or Residue on Ignition (ROI) are used to measure inorganic contaminants. eurofins.com

Role in Research: A certified reference standard of this compound is essential for:

Accurate Quantification: It is used to create calibration curves for quantifying the compound in test samples (e.g., plant extracts, biological fluids). targetanalysis.gr

Method Validation: It is critical for validating analytical methods (e.g., LC-MS/MS assays) by assessing parameters like accuracy, precision, linearity, and sensitivity. nih.gov

Identification: It serves as a positive control to confirm the identity of the compound in a sample by comparing retention times and mass spectra.

Ensuring Comparability: It allows for the comparison of results between different laboratories and studies, which is vital for building a reliable body of scientific knowledge. tandfonline.com

Commercial suppliers offer this compound as a reference standard, facilitating its use in dedicated research applications. screenlib.com

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes and Analog Development with Enhanced Properties

Future research should prioritize the development of efficient and scalable synthetic pathways for 5,7-Diacetoxy-3,4',8-trimethoxyflavone. While general flavonoid synthesis is well-established, novel routes could improve yield, reduce costs, and allow for greater structural diversity. A key strategy involves the design and synthesis of structural analogs to conduct structure-activity relationship (SAR) studies. These studies are crucial for identifying which parts of the molecule are essential for its biological activity and for optimizing its properties.

In-depth Mechanistic Dissection of Promising Biological Activities at the Cellular and Subcellular Level

Understanding how this compound exerts its effects at a molecular level is paramount. Future investigations must move beyond preliminary activity screenings to detailed mechanistic studies. Based on research into similar polymethoxyflavones, several cellular pathways warrant investigation.

Many methoxyflavones have been shown to induce apoptosis (programmed cell death) in cancer cells. For instance, 5,7-dimethoxyflavone (B190784) was found to trigger apoptosis in HepG2 liver cancer cells by increasing the production of reactive oxygen species (ROS) and causing cell cycle arrest. nih.gov Similarly, 5,7,4'-trimethoxyflavone induces apoptosis by activating caspase-3, a key executioner enzyme in the apoptotic cascade. medchemexpress.com Another related compound, 5-hydroxy-3′,4′,7-trimethoxyflavone, also demonstrated the ability to significantly increase intracellular ROS levels in MCF-7 breast cancer cells, leading to cell death. researchgate.net

Future studies on this compound should therefore use techniques like flow cytometry, Western blotting, and fluorescence microscopy to determine its effects on the cell cycle, key apoptotic proteins (e.g., Bax, Bcl-2, caspases), and mitochondrial function. Research into 3',4',5',5,7-pentamethoxyflavone (B192069) (PMF) in colorectal cancer cells identified that it affects the unfolded protein response (UPR) and genes associated with the cell cycle, suggesting another potential mechanism to explore. kent.ac.uk

Table 1: Observed Mechanisms of Action for Structurally Related Methoxyflavones

| Compound | Cell Line(s) | Observed Biological/Mechanistic Effect(s) | Reference(s) |

|---|---|---|---|

| 5,7-Dimethoxyflavone | HepG2 (Liver Cancer) | Induced apoptosis, generated Reactive Oxygen Species (ROS), and caused Sub-G1 cell cycle arrest. | nih.gov |

| 5,7,4'-Trimethoxyflavone | SNU-16 (Stomach Cancer) | Induced apoptosis and increased proteolytic activation of caspase-3. | medchemexpress.com |

| 5-Hydroxy-3',4',7-trimethoxyflavone | MCF-7 (Breast Cancer) | Increased intracellular ROS production, modulated Bax:Bcl-2 ratio. | researchgate.net |

| 3',4',5',5,7-Pentamethoxyflavone | Colorectal Cancer Cells | Caused changes in the expression of genes associated with the cell cycle and the unfolded protein response (UPR). | kent.ac.uk |

| 5-Hydroxy-3',4',7-trimethoxyflavone | K562/BCRP (Leukemia) | Suppressed the expression of breast cancer resistance protein (BCRP), a key factor in multi-drug resistance. | nih.gov |

Development of Advanced Research Tools and Delivery Systems for Preclinical Investigations

The clinical translation of flavonoids is often hampered by poor aqueous solubility and limited bioavailability. Therefore, a critical area of future research is the development of advanced drug delivery systems tailored for this compound. Strategies successfully employed for other hydrophobic anticancer agents, such as paclitaxel (B517696), could serve as a blueprint. These include encapsulation in liposomes, polymeric nanoparticles, or micelles, which can improve solubility, protect the compound from degradation, and potentially enable targeted delivery to tumor tissues. nih.gov For example, Genexol-PM®, a micellar formulation of paclitaxel using block copolymers, has been approved for clinical use and demonstrates the success of such approaches. nih.gov

Furthermore, the creation of advanced research tools can accelerate mechanistic studies. The synthesis of a photoaffinity labeling probe, as was done for 3',4',5',5,7-pentamethoxyflavone, would be a powerful strategy. kent.ac.uk Such a probe could be used in "pull-down" experiments to covalently bind to and identify the direct cellular protein targets of this compound, providing definitive insight into its mechanism of action. kent.ac.uk

Investigation of Synergistic and Antagonistic Effects with Other Bioactive Compounds in Research Models

Combination therapy is a cornerstone of modern medicine, particularly in oncology. Investigating the potential of this compound to act synergistically with existing chemotherapeutic drugs or other natural compounds could reveal new therapeutic strategies. Synergistic interactions can allow for lower doses of toxic drugs, potentially reducing side effects and overcoming drug resistance.

Studies on other polymethoxyflavones (PMFs) have already shown significant promise in this area. Binary mixtures of PMFs such as tetra-O-methylscutellarein, nobiletin, and sinensetin (B1680974) have demonstrated synergistic effects in bioassays. nih.govresearchgate.net More directly, the flavone (B191248) Achyrocline B (3,5-dihydroxy-6,7,8-trimethoxyflavone) was found to synergize with the chemotherapy drug 5-fluorouracil (B62378) (5-Fu) in colorectal and pancreatic cancer models. nih.gov This combination allowed for a four-fold reduction in the required 5-Fu dose without losing efficacy, and it also provided a protective effect on healthy intestinal tissue. nih.gov These findings provide a strong rationale for evaluating this compound in combination with standard-of-care agents in various cancer research models.

Table 2: Examples of Synergistic Interactions Involving Related Flavonoids

| Flavonoid(s) | Interacting Compound | Research Model/Assay | Outcome | Reference(s) |

|---|---|---|---|---|

| Tetra-O-methylscutellarein, Nobiletin, Sinensetin | Other PMFs (Binary Mixtures) | Wheat Coleoptile Bioassay | Synergistic inhibition of elongation. | nih.gov |

| Nobiletin | Paclitaxel, Carboplatin | A549 & H460 Carcinoma Cell Lines | Synergistic inhibition of cancer cell proliferation. | nih.gov |

| Achyrocline B (3,5-dihydroxy-6,7,8-trimethoxyflavone) | 5-Fluorouracil | Colorectal & Pancreatic Cancer Cells | Synergistic anticancer effect, allowing for a 4-fold reduction in 5-FU dosage. | nih.gov |

Potential of this compound as a Lead Compound for Further Academic Research

Phytochemicals and their synthetic derivatives are a rich source of lead compounds for drug discovery. nih.gov A lead compound is a chemical starting point that can be progressively modified through medicinal chemistry to create a final drug candidate with optimized activity, selectivity, and pharmacokinetic properties. Given its reported anticarcinogenic properties, this compound is a strong candidate for a lead compound in academic and preclinical research. biosynth.com

The path forward involves leveraging the SAR studies discussed previously to guide the rational design of new analogs. The goal would be to improve upon the parent molecule's potential weaknesses, which might include metabolic instability or off-target effects. The methylated nature of many flavones is thought to increase their metabolic stability, which is a favorable characteristic for a lead compound. nih.gov By systematically exploring its biological activities and refining its chemical structure, this compound can serve as a valuable scaffold for the development of novel therapeutics, particularly in the field of oncology.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 5,7-Diacetoxy-3,4',8-trimethoxyflavone in synthetic or natural samples?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving methoxy, acetoxy, and hydroxyl group positions. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection (e.g., λ~280–320 nm for flavonoids) can verify purity and retention time against reference standards . Mass spectrometry (MS) provides molecular weight confirmation (e.g., m/z 428.39 for [M+H]+) and fragmentation patterns to distinguish substituents .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work under a fume hood or with local exhaust ventilation to minimize inhalation of dust. Store the compound in a cool, dry environment (e.g., desiccator at –20°C) to maintain stability. No specific occupational exposure limits exist, but general guidelines for flavone derivatives apply .

Q. What analytical methods are suitable for quantifying this flavone in plant extracts or biological matrices?

- Methodological Answer : Reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) is optimal. For complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) enhances sensitivity and specificity. Calibration curves using certified reference standards (≥98% purity) are essential for accurate quantification .

Advanced Research Questions

Q. How does the substitution pattern (acetoxy vs. methoxy groups) influence the compound’s bioactivity in cellular assays?

- Methodological Answer : Comparative studies with structural analogs (e.g., 5,7-dihydroxy-3,4',8-trimethoxyflavone) can isolate substituent effects. For example, acetoxy groups may enhance lipophilicity and membrane permeability, while methoxy groups could stabilize radical scavenging activity. Use in vitro models (e.g., cancer cell lines) with dose-response assays (0.1–100 µM) and statistical analysis (two-way ANOVA with Bonferroni-Holm correction) to quantify differences .

Q. What experimental strategies resolve contradictions in reported antiproliferative effects of this flavone across studies?

- Methodological Answer : Discrepancies may arise from variations in cell culture conditions (e.g., serum concentration, oxygen levels) or metabolite stability. Standardize protocols by:

- Pre-treating cells with cytochrome P450 inhibitors to prevent flavone metabolism.

- Replicating assays under hypoxic vs. normoxic conditions.

- Validating results using orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for viability) .

Q. How can researchers optimize the solubility of this compound for in vivo pharmacokinetic studies?

- Methodological Answer : Due to low aqueous solubility, use co-solvents like dimethyl sulfoxide (DMSO) ≤0.1% or lipid-based nanoemulsions. Pre-screen solubility in chloroform, ethyl acetate, or acetone for formulation compatibility. For oral administration, consider cyclodextrin inclusion complexes to enhance bioavailability .

Key Research Considerations

- Isomer-Specific Effects : Structural isomers (e.g., 5,7-dihydroxy-3,6,8-trimethoxyflavone vs. 3,5-dihydroxy-6,7,8-trimethoxyflavone) exhibit distinct bioactivities. Use chiral chromatography or nuclear Overhauser effect (NOE) NMR to differentiate isomers .

- Synthetic Challenges : Acetoxy groups are prone to hydrolysis under basic conditions. Optimize reaction pH (neutral to mildly acidic) and temperature (<40°C) during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.